2-(3,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
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Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[(2-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-11-12-18(13-16(15)2)25-22(26)24(14-17-7-3-4-8-19(17)23)20-9-5-6-10-21(20)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKDMYXEWQKLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known by its CAS number 941970-32-7 , belongs to a class of heterocyclic compounds known as thiadiazines. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
- Molecular Formula : C22H19FN2O3S
- Molecular Weight : 410.5 g/mol
- Structural Features : The compound features a benzo[e][1,2,4]thiadiazine core with various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that thiadiazine derivatives exhibit promising anticancer properties. For instance, related compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Case Study :
A study conducted by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. Thiadiazine derivatives were among those evaluated for their efficacy against cancer cells, demonstrating significant cytotoxic effects .
Antimicrobial Activity
Thiadiazine derivatives are also noted for their antimicrobial properties. The unique structure of this compound suggests potential interactions with microbial enzymes or receptors.
Table: Comparison of Biological Activities of Thiadiazine Derivatives
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 7-Chloro-3-methyl-1,2-benzothiadiazine-1,1-dioxide | Chlorine and methyl groups on the benzothiadiazine core | Antimicrobial activity |
| 3-Amino-6-methyl-1,2-benzothiadiazine-1,1-dioxide | Amino group substitution | Anticancer properties |
| 5-Fluoro-7-methyl-1,2-benzothiadiazine-1,1-dioxide | Fluorine substitution enhancing activity | Neuroprotective effects |
Neuroprotective Effects
Emerging research has highlighted the neuroprotective potential of thiadiazine derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Research Findings :
In a neurochemical profiling study involving zebrafish models of epilepsy, similar compounds demonstrated the ability to upregulate neurosteroids and downregulate stress-related neurotransmitters. This suggests a biphasic neuroprotective effect that could be relevant for therapeutic applications .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Interaction with various receptors (e.g., GABA receptors) can influence cellular signaling and neuroprotection.
- Oxidative Stress Reduction : Antioxidant properties may contribute to the reduction of oxidative damage in cells.
Q & A
Q. How can the synthesis of this compound be optimized for improved yield and purity?
Methodological Answer: Synthesis optimization involves multi-step reactions with precursors such as substituted benzyl halides and thiadiazine intermediates. Key strategies include:
- Catalyst Selection : Use Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while controlled temperatures (60–80°C) minimize side products .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures . Table 1 : Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | +25% yield |
| Solvent | DMF | Reduced byproducts |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-fluorobenzyl protons at δ 7.2–7.4 ppm) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 45° between benzothiadiazine and fluorobenzyl groups) .
- HPLC-MS : Quantifies purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 485) .
Q. How do substituents (3,4-dimethylphenyl, 2-fluorobenzyl) influence solubility and stability?
Methodological Answer: Substituents dictate physicochemical properties:
- Solubility : The 2-fluorobenzyl group increases lipophilicity (logP ≈ 3.5), requiring DMSO for in vitro assays. 3,4-dimethylphenyl enhances crystallinity .
- Stability : Electron-withdrawing fluorine reduces hydrolytic degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation .
Q. What in vitro models are suitable for preliminary bioactivity screening?
Methodological Answer: Prioritize target-specific assays:
- Enzyme Inhibition : Fluorimetric assays (e.g., kinase inhibition using ADP-Glo™).
- Cell Viability : MTT assays on cancer lines (IC₅₀ values in μM range) .
- Binding Affinity : Surface plasmon resonance (SPR) for receptor-ligand interactions .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in oxidation/reduction reactions?
Methodological Answer: The 1,1-dioxide moiety governs redox behavior:
- Oxidation : Hydrogen peroxide converts sulfone groups to sulfoxides, altering electronic profiles (UV-Vis λmax shifts from 280 nm to 310 nm) .
- Reduction : Sodium borohydride selectively reduces the thiadiazine ring, forming dihydro derivatives. DFT calculations (B3LYP/6-31G*) predict transition states .
Q. How can computational modeling predict its interactions with biological targets?
Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Identify binding poses in kinase pockets (e.g., EGFR; ΔG ≈ -9.2 kcal/mol) .
- Pharmacophore Mapping : Highlight critical interactions (e.g., hydrogen bonding with 2-fluorobenzyl) . Table 2 : Key Computational Parameters
| Software | Force Field | Predicted ΔG (kcal/mol) |
|---|---|---|
| AutoDock | AMBER | -8.7 |
| GROMACS | CHARMM36 | -9.1 |
Q. How to resolve contradictions in reported crystal structures?
Methodological Answer: Discrepancies (e.g., bond lengths in thiadiazine rings) arise from crystallization conditions:
Q. What methodologies assess its environmental fate and ecotoxicology?
Methodological Answer: Follow INCHEMBIOL project guidelines :
Q. How to integrate theoretical frameworks into mechanistic studies?
Q. How to address conflicting bioactivity data across studies?
Methodological Answer: Contradictions (e.g., varying IC₅₀ values) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
